molecular formula C8H6Cl4O3S B14007282 2-Chloroethyl 2,4,5-trichlorobenzene-1-sulfonate CAS No. 85650-12-0

2-Chloroethyl 2,4,5-trichlorobenzene-1-sulfonate

Cat. No.: B14007282
CAS No.: 85650-12-0
M. Wt: 324.0 g/mol
InChI Key: SWNKSMKQKDDVSO-UHFFFAOYSA-N
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Description

1,2,4-Trichloro-5-(2-chloroethoxysulfonyl)benzene is an organochlorine compound with the molecular formula C8H6Cl4O. It is a derivative of benzene, characterized by the presence of three chlorine atoms and a chloroethoxysulfonyl group attached to the benzene ring. This compound is used in various chemical applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of chlorinating agents such as sulfuryl chloride (SO2Cl2) or thionyl chloride (SOCl2) under controlled temperatures and pressures to ensure selective chlorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes where benzene or its derivatives are treated with chlorinating agents in the presence of catalysts. The process is optimized to achieve high yields and purity of the desired product. The final product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trichloro-5-(2-chloroethoxysulfonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions include various substituted benzene derivatives, sulfonic acids, and reduced sulfonyl compounds .

Scientific Research Applications

1,2,4-Trichloro-5-(2-chloroethoxysulfonyl)benzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,4-Trichloro-5-(2-chloroethoxysulfonyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The chloroethoxysulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzymatic activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Trichloro-5-(2-chloroethoxysulfonyl)benzene is unique due to the presence of the chloroethoxysulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it valuable for specific applications in chemical synthesis and scientific research .

Properties

CAS No.

85650-12-0

Molecular Formula

C8H6Cl4O3S

Molecular Weight

324.0 g/mol

IUPAC Name

2-chloroethyl 2,4,5-trichlorobenzenesulfonate

InChI

InChI=1S/C8H6Cl4O3S/c9-1-2-15-16(13,14)8-4-6(11)5(10)3-7(8)12/h3-4H,1-2H2

InChI Key

SWNKSMKQKDDVSO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)OCCCl

Origin of Product

United States

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